![molecular formula C4H4BrF2N3 B2532465 4-Bromo-2-(difluoromethyl)pyrazol-3-amine CAS No. 2226033-95-8](/img/structure/B2532465.png)
4-Bromo-2-(difluoromethyl)pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(difluoromethyl)pyrazol-3-amine, also known as BDFMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDFMP is a pyrazole derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(difluoromethyl)pyrazol-3-amine is not fully understood, but it has been found to inhibit the activity of GSK-3β, which is a serine/threonine protein kinase that is involved in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3β has been found to have therapeutic potential in various diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects. In addition to inhibiting the activity of GSK-3β, this compound has been found to induce apoptosis in cancer cells, inhibit the activation of microglia in the central nervous system, and have antidepressant-like effects in animal models. This compound has also been found to have low toxicity in vitro and in vivo, making it a potential candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
4-Bromo-2-(difluoromethyl)pyrazol-3-amine has several advantages for lab experiments, including its high purity and yield, low toxicity, and potential applications in various fields. However, this compound has limitations, including its limited solubility in water and its potential instability in certain conditions.
Zukünftige Richtungen
There are several future directions for 4-Bromo-2-(difluoromethyl)pyrazol-3-amine research, including its potential applications in drug development for various diseases, including Alzheimer's disease, bipolar disorder, and cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Additionally, the synthesis of this compound can be optimized to produce higher yields and purity, making it more accessible for research and drug development.
Synthesemethoden
4-Bromo-2-(difluoromethyl)pyrazol-3-amine can be synthesized through various methods, including the reaction of 4-bromo-2-fluoropyrazole with difluoromethylamine. Another method involves the reaction of 4-bromo-2-fluoropyrazole with difluoromethylamine hydrochloride in the presence of a base. The synthesis of this compound has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(difluoromethyl)pyrazol-3-amine has potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been found to have potent inhibitory effects on the enzyme glycogen synthase kinase 3β (GSK-3β), which is implicated in various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. This compound has also been found to have potent antitumor activity in various cancer cell lines, making it a potential candidate for cancer therapy.
In neuroscience research, this compound has been found to have neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the central nervous system that play a role in neuroinflammation. This compound has also been found to have antidepressant-like effects in animal models, making it a potential candidate for the treatment of depression.
Eigenschaften
IUPAC Name |
4-bromo-2-(difluoromethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF2N3/c5-2-1-9-10(3(2)8)4(6)7/h1,4H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOWGTIDIMTFOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Br)N)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.